An In-depth Technical Guide to DL-Alanyl-Glycine: Chemical Structure, Properties, and Biological Context
An In-depth Technical Guide to DL-Alanyl-Glycine: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alanyl-glycine is a dipeptide composed of the amino acids DL-alanine and glycine. As a racemic mixture, it contains equal amounts of the D-alanyl-glycine and L-alanyl-glycine enantiomers. This simple dipeptide serves as a fundamental building block in peptide synthesis and is a subject of interest in biochemical research. Its zwitterionic nature at physiological pH influences its solubility and potential biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of DL-alanyl-glycine, as well as its biological context, to support its application in research and drug development.
Chemical Structure and Identification
DL-alanyl-glycine is formed through a peptide bond between the carboxyl group of alanine and the amino group of glycine. The presence of a chiral center on the alanine residue results in the D and L enantiomers.
Table 1: Chemical Identifiers for DL-Alanyl-Glycine
| Identifier | Value |
| CAS Number | 1188-01-8 |
| Molecular Formula | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 2-(2-aminopropanoylamino)acetic acid |
| Synonyms | H-DL-Ala-Gly-OH, Glycine, N-DL-alanyl- |
| InChI | InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) |
| InChIKey | CXISPYVYMQWFLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NCC(=O)O)N |
Physicochemical Properties
DL-alanyl-glycine is a white crystalline powder with good solubility in water, a characteristic attributed to its zwitterionic nature.[1] Its properties are summarized in the table below.
Table 2: Physicochemical Properties of DL-Alanyl-Glycine
| Property | Value | Reference(s) |
| Physical State | White to almost white powder/crystal | [1][2] |
| Melting Point | 225 °C | [3] |
| Boiling Point | 417.4 °C (at 760 mmHg) | [3] |
| Water Solubility | Almost transparent | [1][2] |
| pKa₁ (α-COOH) | 3.14 (estimate) | |
| pKa₂ (α-NH₃⁺) | 8.14 (estimate) | |
| logP | -0.37440 (calculated) | [3] |
| Storage Temperature | Room temperature (recommended <15°C) or -15°C | [1][2] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of DL-alanyl-glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alanine methyl group (a doublet), the alanine α-proton (a quartet), and the glycine α-protons (a doublet, due to coupling with the amide proton). The amide and amine protons will appear as broader signals.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals: the alanine methyl carbon, the alanine α-carbon, the glycine α-carbon, and the two carbonyl carbons from the peptide bond and the C-terminus.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (in D₂O)
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |
| Ala-CH₃ | ~17 | 3H | ~1.4 | Doublet |
| Ala-α-CH | ~52 | 1H | ~3.9 | Quartet |
| Gly-α-CH₂ | ~43 | 2H | ~3.8 | Singlet* |
| Ala-C=O | ~175 | - | - | - |
| Gly-C=O | ~173 | - | - | - |
| In D₂O, coupling to the amide proton is lost, resulting in a singlet. |
Infrared (IR) Spectroscopy
The IR spectrum of DL-alanyl-glycine will display characteristic absorption bands for its functional groups. Key expected peaks include:
-
~3400-2500 cm⁻¹: Broad O-H stretch (carboxylic acid) and N-H stretches (amine and amide).
-
~1650 cm⁻¹: C=O stretch of the amide I band.
-
~1550 cm⁻¹: N-H bend of the amide II band.
-
~1400 cm⁻¹: C-O stretch or O-H bend of the carboxylic acid.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 146. The fragmentation pattern will include characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the peptide bond, resulting in fragments corresponding to the individual amino acid residues. The primary fragments are expected at m/z 74 (glycine fragment) and m/z 72 (alanine fragment).
Experimental Protocols
General Protocol for Solution-Phase Synthesis
A common method for dipeptide synthesis is the solution-phase approach using coupling agents. This protocol outlines a general procedure for synthesizing DL-alanyl-glycine.
Methodology:
-
Protection: The amino group of DL-alanine is first protected, commonly with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization.
-
Activation: The protected DL-alanine (1.0 eq.) is dissolved in an anhydrous solvent like N,N-Dimethylformamide (DMF). A racemization suppressor such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) is added. The mixture is cooled to 0°C, and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) is added to activate the carboxyl group.
-
Coupling: In a separate flask, glycine (1.0 eq.) is dissolved in DMF, often with a non-nucleophilic base to neutralize its hydrochloride salt if used. This solution is then added to the activated alanine mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction mixture is acidified with dilute HCl and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification of Protected Dipeptide: The crude protected dipeptide can be purified by recrystallization or column chromatography.
-
Deprotection: The protecting group is removed to yield the final DL-alanyl-glycine. For a Cbz group, this is typically done by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst). For a Boc group, strong acid (e.g., trifluoroacetic acid) is used.
-
Final Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
General Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of dipeptides. Due to the lack of a strong chromophore, derivatization or specialized detection methods are often required.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Low wavelength UV (e.g., 210-220 nm) can be used to detect the peptide bond.
-
Pre-column Derivatization: For higher sensitivity, the sample can be derivatized with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), followed by fluorescence detection.[4]
-
Mass Spectrometry (LC-MS): Provides both separation and mass information, offering high specificity and sensitivity.
-
-
Sample Preparation: The DL-alanyl-glycine sample is dissolved in the mobile phase A or a suitable solvent at a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm filter before injection.
Biological Context and Potential Signaling Pathways
Direct signaling pathways specifically initiated by DL-alanyl-glycine have not been extensively characterized. Its primary biological relevance lies in its role as a source of its constituent amino acids, glycine and alanine, following hydrolysis by peptidases in vivo.[5] Dipeptides can be metabolized in various organs, including the liver, kidney, and gut.[5]
Glycine-Mediated Neurotransmission
Upon hydrolysis, the released glycine can act as a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem.[1]
-
Mechanism: Glycine binds to strychnine-sensitive ionotropic glycine receptors (GlyRs) on the postsynaptic membrane.
-
Signaling: Activation of GlyRs, which are ligand-gated chloride channels, leads to an influx of chloride ions (Cl⁻).[1]
-
Effect: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1]
Alanine and the Glucose-Alanine Cycle
The alanine component, particularly L-alanine, plays a crucial role in the glucose-alanine cycle, an important metabolic pathway for transporting nitrogen from peripheral tissues (like muscle) to the liver.[3]
-
In Muscle: During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (a product of glycolysis) to form alanine.
-
Transport: Alanine is released into the bloodstream and transported to the liver.
-
In Liver: In the liver, alanine is converted back to pyruvate through transamination. The pyruvate is then used as a substrate for gluconeogenesis to produce new glucose.[6]
-
Recycling: This newly synthesized glucose can be released back into the bloodstream to be used by muscle and other tissues as an energy source, completing the cycle.[3]
Conclusion
DL-alanyl-glycine is a fundamental dipeptide with well-defined chemical and physical properties. While it lacks a specific signaling role of its own, its importance is derived from its function as a carrier and source of the bioactive amino acids glycine and alanine. A thorough understanding of its synthesis, purification, and analytical characterization, as provided in this guide, is crucial for its effective use in peptide chemistry, nutritional science, and as a tool for studying the metabolic pathways of its constituent amino acids.
References
- 1. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
